"spectroscopic data for N-acetyl-S-(2-bromophenyl)-L-cysteine"
"spectroscopic data for N-acetyl-S-(2-bromophenyl)-L-cysteine"
An In-Depth Technical Guide to the Spectroscopic Characterization of N-acetyl-S-(2-bromophenyl)-L-cysteine
Authored by: A Senior Application Scientist
Introduction
N-acetyl-S-(2-bromophenyl)-L-cysteine is a member of the mercapturic acid class of compounds. Mercapturic acids are the final products of a major detoxification pathway for electrophilic compounds and are often used as biomarkers for assessing human exposure to toxic chemicals and their metabolites.[1][2][3] The structural elucidation and definitive identification of these biomarkers are paramount for accuracy in toxicological and clinical studies.
This technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous characterization of N-acetyl-S-(2-bromophenyl)-L-cysteine. We will delve into the practical and theoretical considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. The protocols and data interpretations are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility, in alignment with IUPAC FAIR (Findable, Accessible, Interoperable, and Reusable) data principles.[4][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂BrNO₃S |
| Molecular Weight | 334.19 g/mol |
| Structure | |
| Class | Mercapturic Acid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N-acetyl-S-(2-bromophenyl)-L-cysteine, ¹H and ¹³C NMR are essential for confirming the covalent structure.
Expertise & Rationale
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¹H NMR is used to identify all unique proton environments, their integrations (relative numbers), and their scalar couplings, which reveals through-bond proton-proton connectivity.
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¹³C NMR provides information on all unique carbon atoms in the molecule, including the often-unseen quaternary carbons.
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Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the analyte, and its exchangeable proton signals (water and NH/OH) do not obscure key regions of the spectrum. Furthermore, it allows for the clear observation of the amide and carboxylic acid protons.[6]
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Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR, as recommended by IUPAC, ensuring data comparability.[7]
Experimental Protocol: ¹H & ¹³C NMR
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Sample Preparation:
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Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
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Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the sample temperature to 298 K (25 °C) for consistency.[9]
-
-
¹H NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° pulse-acquire sequence.
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds to ensure good resolution.
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Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration (quantification).[9]
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C{¹H} NMR Data Acquisition:
-
Pulse Program: A standard proton-decoupled pulse-acquire sequence (e.g., zgpg30).
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Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.
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Integrate the ¹H spectrum and pick peaks for both spectra.
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Data Presentation: Expected Chemical Shifts
The following chemical shifts are predicted based on known values for N-acetylcysteine and substituent effects of the 2-bromophenyl group.[6][10][11]
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| COOH | ~12.8 | br s | - | 1H |
| NH | ~8.3 | d | ~8.0 | 1H |
| Ar-H | 7.6 - 7.2 | m | - | 4H |
| Hα (CH) | ~4.5 | m | - | 1H |
| Hβ (CH₂) | ~3.4 - 3.2 | m | - | 2H |
| Acetyl (CH₃) | ~1.9 | s | - | 3H |
Table 2: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) |
| C=O (Carboxyl) | ~172 |
| C=O (Amide) | ~170 |
| Ar-C (Quaternary) | ~138, ~125 |
| Ar-CH | ~133, ~129, ~128, ~126 |
| Cα (CH) | ~53 |
| Cβ (CH₂) | ~35 |
| Acetyl (CH₃) | ~23 |
Visualization: NMR Workflow
Sources
- 1. A SURVEY OF LIQUID CHROMATOGRAPHIC-MASS SPECTROMETRIC ANALYSIS OF MERCAPTURIC ACID BIOMARKERS IN OCCUPATIONAL AND ENVIRONMENTAL EXPOSURE MONITORING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. iupac.org [iupac.org]
- 6. Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Acetyl-L-cysteine(616-91-1) 1H NMR spectrum [chemicalbook.com]
